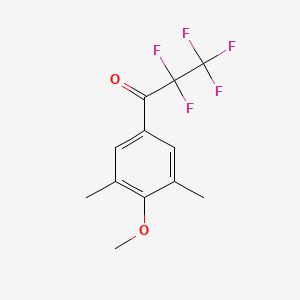

3',5'-Dimethyl-4'-methoxy-2,2,3,3,3-pentafluoropropiophenone

Description

3',5'-Dimethyl-4'-methoxy-2,2,3,3,3-pentafluoropropiophenone is a fluorinated aromatic ketone characterized by a pentafluoropropiophenone backbone substituted with methyl groups at the 3' and 5' positions and a methoxy group at the 4' position of the phenyl ring. The pentafluoropropyl moiety introduces strong electron-withdrawing effects, enhancing thermal stability and reactivity in nucleophilic reactions . This compound is relevant in pharmaceutical and agrochemical research due to its structural complexity and fluorine-driven bioactivity .

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-(4-methoxy-3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F5O2/c1-6-4-8(5-7(2)9(6)19-3)10(18)11(13,14)12(15,16)17/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSDOBQISOCSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-4’-methoxy-2,2,3,3,3-pentafluoropropiophenone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3’,5’-dimethyl-4’-methoxyacetophenone with pentafluoropropionic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, at a temperature range of 0-5°C to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-4’-methoxy-2,2,3,3,3-pentafluoropropiophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Material Science

- Fluorinated Polymers : The compound is used as a building block in the synthesis of fluorinated polymers. These materials exhibit excellent thermal stability and chemical resistance, making them suitable for high-performance applications in coatings and sealants.

- Surface Modification : Due to its hydrophobic properties, it can be utilized to modify surfaces to repel water and oils, enhancing the durability and functionality of various materials.

Pharmaceutical Research

- Drug Development : The compound's structure allows it to serve as a precursor in the synthesis of pharmaceutical agents. Its fluorinated nature can improve the metabolic stability and bioavailability of drug candidates.

- Analytical Chemistry : In pharmaceutical analysis, it can be employed as a standard reference material for the development of analytical methods such as chromatography and mass spectrometry.

Analytical Applications

- Fluorescent Probes : The compound can be utilized in the development of fluorescent probes for biological imaging. Its unique optical properties make it suitable for tracking biological processes in real-time.

- Spectroscopic Studies : It serves as a model compound in spectroscopic studies to understand the behavior of fluorinated compounds under various conditions.

Case Study 1: Development of Fluorinated Polymers

A study demonstrated the successful incorporation of 3',5'-Dimethyl-4'-methoxy-2,2,3,3,3-pentafluoropropiophenone into polymer matrices. The resulting materials exhibited enhanced thermal stability and reduced surface energy compared to non-fluorinated counterparts. This research highlights the compound's potential in creating advanced materials for aerospace applications.

Case Study 2: Pharmaceutical Applications

In a recent investigation into drug design, researchers synthesized derivatives of this compound that showed improved binding affinity to target proteins. This study underscores the compound's role in enhancing drug efficacy through structural modifications.

Mechanism of Action

The mechanism by which 3’,5’-Dimethyl-4’-methoxy-2,2,3,3,3-pentafluoropropiophenone exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and van der Waals interactions with biological molecules. This leads to the modulation of enzyme activity and protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Electronic Differences

Key Analogs :

3',5'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone (InChIKey: MFMVQMBISOOWKF) Differences: Lacks the 4'-methoxy group. Impact: Reduced electron-donating capacity compared to the target compound, leading to lower polarity and altered reactivity in electrophilic substitutions.

3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (CAS: 845823-08-7) Differences: Trifluoroacetophenone core vs. pentafluoropropiophenone. Impact: Lower fluorine content decreases electronegativity and stability, making it less suitable for applications requiring strong electron-withdrawing effects.

4'-n-Propyl-2,2,3,3,3-pentafluoropropiophenone (InChIKey: RBXIZMMZTLSSRP) Differences: 4'-n-propyl substituent replaces methoxy and methyl groups.

Physicochemical Properties

Research Findings

- Crystallinity : The target compound’s methyl and methoxy groups may promote tighter molecular packing than analogs with alkyl chains (e.g., 4'-n-propyl derivative), as seen in related crystal structures .

- Solubility: Higher logP compared to trifluoroacetophenone analogs suggests better lipid membrane penetration, critical for agrochemical applications .

Biological Activity

3',5'-Dimethyl-4'-methoxy-2,2,3,3,3-pentafluoropropiophenone is a synthetic compound belonging to the class of aryl ketones. Its unique structure, characterized by multiple fluorine substituents and a methoxy group, suggests potential biological activities that merit investigation. This article aims to summarize the available literature on the biological activity of this compound, including its pharmacological effects, toxicity profiles, and relevant case studies.

- Molecular Formula : C14H12F5O

- Molecular Weight : 300.24 g/mol

- CAS Number : [Not available in the search results]

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its effects on cellular processes and potential therapeutic applications.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of fluorine atoms often enhances lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy.

- Antioxidant Properties : Some derivatives of aryl ketones have demonstrated antioxidant activities by scavenging free radicals, which may contribute to protective effects against oxidative stress.

- Cytotoxicity : Research has shown that certain fluorinated compounds can induce apoptosis in cancer cell lines. The specific mechanisms remain under investigation but may involve modulation of signaling pathways associated with cell survival.

Toxicity and Safety Profile

The toxicity profile of this compound is not extensively documented. However, analogs with similar chemical structures have shown varying degrees of toxicity:

- Acute Toxicity : Fluorinated compounds can exhibit acute toxicity depending on their concentration and exposure route.

- Chronic Exposure : Long-term exposure to similar compounds has been linked to adverse health effects in animal models.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- A study investigated the antimicrobial efficacy of a series of fluorinated aryl ketones against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with higher fluorination levels demonstrated significant inhibition zones compared to non-fluorinated counterparts.

-

Case Study 2: Cytotoxic Effects on Cancer Cells

- In vitro studies were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) treated with different concentrations of the compound. The results revealed a dose-dependent increase in cytotoxicity, suggesting potential for further development as an anticancer agent.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.